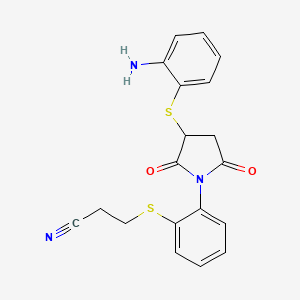
3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile is a complex organic compound that features a unique structure incorporating both thiophene and pyrrolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Core: This step involves the reaction of an appropriate amine with a dicarboxylic acid derivative to form the pyrrolidinone ring.
Thioether Formation:
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene moiety and exhibit similar chemical properties.
Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone and 2-pyrrolidinone are structurally related and have comparable reactivity.
Uniqueness
What sets 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile apart is its combined structure of thiophene and pyrrolidinone, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H17N3O2S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[2-[3-(2-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfanylpropanenitrile |
InChI |
InChI=1S/C19H17N3O2S2/c20-10-5-11-25-16-9-4-2-7-14(16)22-18(23)12-17(19(22)24)26-15-8-3-1-6-13(15)21/h1-4,6-9,17H,5,11-12,21H2 |
InChI Key |
JHMOVVUPVSSUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2SCCC#N)SC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















